molecular formula C13H13NO3 B6367644 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111110-01-0

5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367644
CAS RN: 1111110-01-0
M. Wt: 231.25 g/mol
InChI Key: NPHGUKVMPSWNCL-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine (5-DMHP) is a chemical compound that has been studied for its potential applications in a wide range of scientific research fields, from biochemistry to pharmaceuticals. It is a derivative of pyridine, an aromatic heterocyclic compound, and is known for its unique properties that make it suitable for a variety of experiments. In

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research fields, such as biochemistry, pharmaceuticals, and materials science. In biochemistry, it is used to study the effects of drugs on cells and to investigate the mechanisms of drug action. In pharmaceuticals, it is used to study the pharmacokinetics and pharmacodynamics of drugs and to develop new drugs. In materials science, it is used to study the properties of polymers and to develop new materials.

Mechanism of Action

The exact mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act on the cell membrane by increasing the permeability of the membrane, allowing other molecules to enter the cell. It is also believed to interact with proteins and enzymes in the cell, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it has been shown to have an effect on the activity of certain enzymes, including cytochrome P450, which is involved in drug metabolism. It has also been shown to have an effect on the activity of certain proteins, including cyclin-dependent kinase and adenylate cyclase, which are involved in cell division and the regulation of gene expression, respectively.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low toxicity and its ability to penetrate cell membranes. This makes it an ideal compound for studying the effects of drugs on cells. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its chemical structure is not very stable and can degrade over time.

Future Directions

There are a number of possible future directions for 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95%. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to improve the synthesis methods for 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95%, as well as to develop new methods for its use in laboratory experiments. Finally, research could be done to explore its potential applications in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, the most common being the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base. The reaction produces an ether and a salt, with 5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% being the ether product. Other methods of synthesis include the Friedel-Crafts alkylation, the Mitsunobu reaction, and the Wittig reaction.

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-5-10(6-12(7-11)17-2)9-3-4-13(15)14-8-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHGUKVMPSWNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CNC(=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682962
Record name 5-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethoxyphenyl)-2-hydroxypyridine

CAS RN

1111110-01-0
Record name 5-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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